Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate
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Overview
Description
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate is an organic compound with the molecular formula C16H16O3S. It is known for its unique structural features, which include an ethyl ester group, a phenoxy group, and a methylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate typically involves the reaction of 3-hydroxybenzoic acid with 4-(methylsulfanyl)phenol in the presence of a suitable esterification agent such as ethyl chloroformate. The reaction is usually carried out under reflux conditions with a base like pyridine to facilitate the esterification process. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and methylsulfanyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-[4-(methylsulfanyl)phenoxy]benzenecarboxylate can be compared with other similar compounds, such as:
Ethyl 3-[4-(methylthio)phenoxy]benzenecarboxylate: Similar structure but with a methylthio group instead of a methylsulfanyl group.
Ethyl 3-[4-(methoxy)phenoxy]benzenecarboxylate: Contains a methoxy group instead of a methylsulfanyl group.
Ethyl 3-[4-(ethylsulfanyl)phenoxy]benzenecarboxylate: Features an ethylsulfanyl group instead of a methylsulfanyl group.
Properties
IUPAC Name |
ethyl 3-(4-methylsulfanylphenoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-3-18-16(17)12-5-4-6-14(11-12)19-13-7-9-15(20-2)10-8-13/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDHJUDBBCJIBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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